molecular formula C15H22N2O4 B589683 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde CAS No. 92700-82-8

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde

Cat. No.: B589683
CAS No.: 92700-82-8
M. Wt: 294.351
InChI Key: QHURJNCDEVRNDT-UHFFFAOYSA-N
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Description

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C15H22N2O4. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a piperazine ring substituted with a 2,3,4-trimethoxyphenylmethyl group and a formyl group at the nitrogen atom.

Scientific Research Applications

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

Target of Action

N-Formyl Trimetazidine, also known as 4-(2,3,4-Trimethoxybenzyl)piperazine-1-carbaldehyde or 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde, primarily targets the 3-ketoacyl coenzyme A thiolase . This enzyme plays a crucial role in the metabolic process of fatty acid oxidation .

Mode of Action

The compound interacts with its target by inhibiting the activity of 3-ketoacyl coenzyme A thiolase . As a result, it prevents the acidic conditions that exacerbate ischemic injury . The evidence for this mechanism is controversial .

Biochemical Pathways

By inhibiting fatty acid oxidation, N-Formyl Trimetazidine shifts the heart’s energy substrate preference from fatty acids to glucose . This shift enhances the efficiency of oxygen consumption and ATP production, thereby preserving the heart’s energy reserve . It also prevents the accumulation of toxic metabolites during ischemia .

Pharmacokinetics

The compound is well-absorbed with a bioavailability that is completely absorbed at around 5 hours, and steady state is reached by the 60th hour . It has low protein binding (16%) and minimal metabolism . The elimination half-life is between 7 to 12 hours, and it is mainly excreted renally (unchanged) . Exposure is increased in renal impairment – on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) .

Result of Action

The action of N-Formyl Trimetazidine results in improved heart function and reduced symptoms of angina pectoris . It enhances vasodilation and hemodynamic function by modulating endothelial nitric oxide synthase activity, nitric oxide production, and endothelin-1 . It also ameliorates metabolic parameters, including reducing blood glucose, mitigating oxidative stress, and dampening inflammation .

Action Environment

Environmental factors such as the patient’s overall health, diet, and other medications can influence the compound’s action, efficacy, and stability. For instance, renal impairment can increase the exposure of the drug

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde is unique due to its combination of a piperazine ring, a trimethoxyphenyl group, and a formyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-19-13-5-4-12(14(20-2)15(13)21-3)10-16-6-8-17(11-18)9-7-16/h4-5,11H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHURJNCDEVRNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709909
Record name 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92700-82-8
Record name 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does N-Formyl Trimetazidine form during the manufacturing of Trimetazidine Dihydrochloride tablets?

A: N-Formyl Trimetazidine, an impurity, can arise during the tablet formulation of Trimetazidine Dihydrochloride. This occurs via an amidation reaction between the piperazine moiety of Trimetazidine and formic acid. [] Formic acid may be present as a residual solvent in the tablet binder. [] The use of specific packaging can help minimize the formation of this impurity. []

Q2: What analytical techniques are used to identify and quantify N-Formyl Trimetazidine?

A: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) has been used to identify N-Formyl Trimetazidine. [] This technique allows for the separation and detection of the impurity based on its retention time and mass-to-charge ratio (m/z). [] By comparing the results to a standard of N-Formyl Trimetazidine, researchers can confirm its presence and quantify its levels in Trimetazidine Dihydrochloride formulations.

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